![molecular formula C11H13NO2 B13834277 [(1S,2S)-2-Nitrocyclopentyl]benzene CAS No. 312611-37-3](/img/structure/B13834277.png)
[(1S,2S)-2-Nitrocyclopentyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2S)-2-Nitrocyclopentyl]benzene is an organic compound with the molecular formula C11H13NO2 It features a nitro group attached to a cyclopentane ring, which is further bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Nitrocyclopentyl]benzene typically involves the nitration of cyclopentane derivatives followed by a coupling reaction with benzene derivatives. One common method involves the use of nitric acid and sulfuric acid to introduce the nitro group into the cyclopentane ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the cyclopentane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2S)-2-Nitrocyclopentyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of [(1S,2S)-2-Aminocyclopentyl]benzene.
Substitution: Formation of halogenated or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
[(1S,2S)-2-Nitrocyclopentyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1S,2S)-2-Nitrocyclopentyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems. The cyclopentane and benzene rings provide structural stability and influence the compound’s overall chemical behavior.
Comparación Con Compuestos Similares
[(1S,2S)-2-Nitrocyclopentyl]benzene can be compared with other nitro-substituted cyclopentane and benzene derivatives:
[(1S,2S)-2-Nitrocyclohexyl]benzene: Similar structure but with a six-membered cyclohexane ring instead of a five-membered cyclopentane ring.
[(1S,2S)-2-Nitrocyclopentyl]toluene: Similar structure but with a methyl group attached to the benzene ring.
[(1S,2S)-2-Nitrocyclopentyl]phenol: Similar structure but with a hydroxyl group attached to the benzene ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Propiedades
Número CAS |
312611-37-3 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
[(1S,2S)-2-nitrocyclopentyl]benzene |
InChI |
InChI=1S/C11H13NO2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2/t10-,11-/m0/s1 |
Clave InChI |
IIQIRJJNDNCDMQ-QWRGUYRKSA-N |
SMILES isomérico |
C1C[C@H]([C@H](C1)[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canónico |
C1CC(C(C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


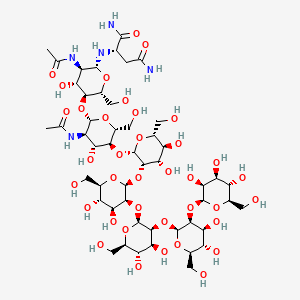
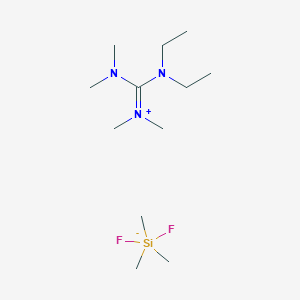
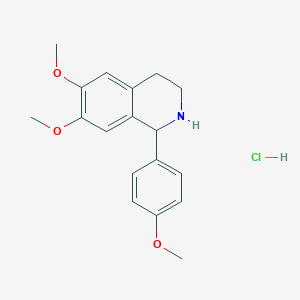
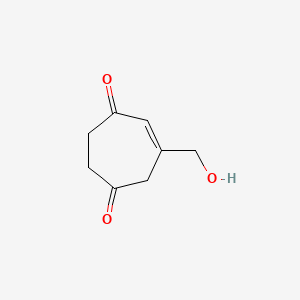
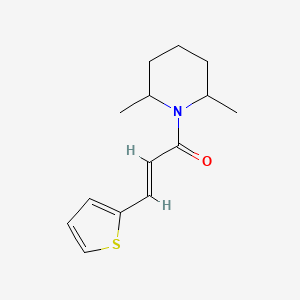
![(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)
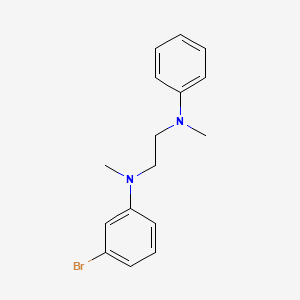
![lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate](/img/structure/B13834242.png)
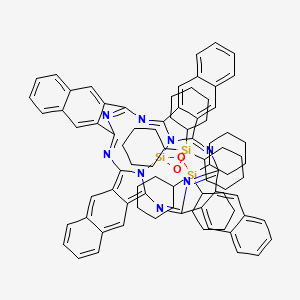
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13834248.png)
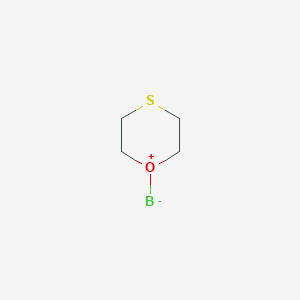
![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)
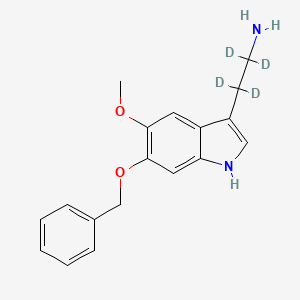
![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
